molecular formula C15H10N2O B13875097 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile

4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile

Cat. No.: B13875097
M. Wt: 234.25 g/mol
InChI Key: TZTOMGCDFBAGDX-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety through a prop-2-enoyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile can be achieved through a multi-step process. One common method involves the Steglich esterification reaction. In this process, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one is reacted with 4-dodecyloxybenzoic acid in the presence of 4-dimethylaminopyridine and N,N’-dicyclohexylcarbodiimide in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration and recrystallization from chloroform to obtain the desired product .

Industrial Production Methods

the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and benzonitrile moieties.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1, affecting the epigenetic regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-(3-pyridin-4-ylprop-2-enoyl)benzonitrile

InChI

InChI=1S/C15H10N2O/c16-11-13-1-4-14(5-2-13)15(18)6-3-12-7-9-17-10-8-12/h1-10H

InChI Key

TZTOMGCDFBAGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

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